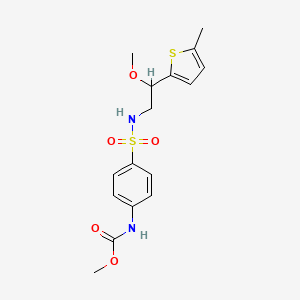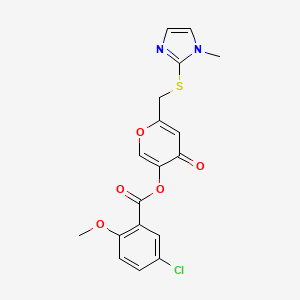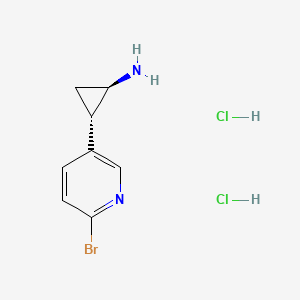![molecular formula C13H17NO4S B2929195 1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one CAS No. 285987-03-3](/img/structure/B2929195.png)
1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one is a chemical compound with the CAS Number 285987-03-3 . It has a molecular weight of 283.35 and its IUPAC name is 1-[2-hydroxy-3-(phenylsulfonyl)propyl]-2-pyrrolidinone .
Molecular Structure Analysis
The compound contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 283.35 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.Wissenschaftliche Forschungsanwendungen
Drug Discovery
The pyrrolidine ring, which is a part of the structure of “1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis of Bioactive Molecules
Pyrrolidine derivatives, including pyrrolidine-2-one, are used in the synthesis of bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Inhibitors of Histone Deacetylases
1,5-diarylpyrrolidin-2-ones, which include “1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one”, are selective and effective inhibitors of histone deacetylases 5 and 6 . These enzymes are involved in the regulation of gene expression and are targets for cancer therapy .
Cannabinoid Receptor 1 Inhibitors
1,5-diarylpyrrolidin-2-ones are also potential inhibitors of the cannabinoid receptor 1 (CB1) . The CB1 receptor is a part of the endocannabinoid system and plays a role in various physiological processes, including appetite, pain-sensation, mood, and memory .
Cyclin-Dependent Kinase Inhibitors
These compounds have shown potential as inhibitors of the cyclin-dependent kinase CDK 2 . CDK 2 is a crucial regulator of the cell cycle and is a target for the development of anti-cancer drugs .
Tankyrase Inhibitors
1,5-diarylpyrrolidin-2-ones can also act as inhibitors of tankyrase . Tankyrase is an enzyme involved in telomere length maintenance and Wnt/β-catenin signaling, and its inhibition is a promising strategy for cancer treatment .
Synthesis of Nitrogen-Containing Polycyclic Compounds
The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz[g]indolizidine derivatives .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[3-(benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-11(9-14-8-4-7-13(14)16)10-19(17,18)12-5-2-1-3-6-12/h1-3,5-6,11,15H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVZSIGBJJKZGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(CS(=O)(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2929114.png)

![7-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2929120.png)

![8-((3,5-dimethylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2929122.png)

![3-[[[4-(4-Formylphenyl)benzoyl]amino]methyl]-N-methylbenzamide](/img/structure/B2929126.png)


![5-((3-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2929129.png)
![2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2929131.png)
![N-Methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine](/img/structure/B2929133.png)
![Tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate](/img/structure/B2929134.png)